molecular formula C18H18N4S B2578134 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 321538-53-8

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B2578134
CAS No.: 321538-53-8
M. Wt: 322.43
InChI Key: WXHIEWDUGQDXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dimethylamino group, two phenyl groups, and a carbothioamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.

Properties

IUPAC Name

3-(dimethylamino)-N,4-diphenylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-21(2)17-16(14-9-5-3-6-10-14)13-22(20-17)18(23)19-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHIEWDUGQDXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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